![molecular formula C9H15N3O4S B7555275 (2S)-3-methyl-2-[(1-methylimidazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7555275.png)
(2S)-3-methyl-2-[(1-methylimidazol-4-yl)sulfonylamino]butanoic acid
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Overview
Description
(2S)-3-methyl-2-[(1-methylimidazol-4-yl)sulfonylamino]butanoic acid is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MSB and is used in various research studies due to its unique properties.
Mechanism of Action
The mechanism of action of MSB involves the inhibition of proteases. Proteases are enzymes that are responsible for breaking down proteins in the body. MSB inhibits the activity of proteases by binding to the active site of the enzyme. This prevents the enzyme from breaking down proteins, which can lead to various physiological effects.
Biochemical and Physiological Effects
MSB has been found to have various biochemical and physiological effects. It has been found to be effective in reducing inflammation and oxidative stress in the body. It has also been found to have neuroprotective effects and can help prevent the development of various neurological disorders, including Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MSB has several advantages for lab experiments. It is a potent protease inhibitor and can be used to study the activity of various proteases. It is also effective in identifying potential drug targets for various diseases. However, the synthesis of MSB is a complex process that requires specialized equipment and expertise. This can limit its use in some research studies.
Future Directions
There are several future directions for the use of MSB in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. MSB can be used to identify potential drug targets and can help in the development of new drugs that target these proteins. Another potential application is in the study of proteases and their role in various physiological processes. MSB can be used to study the activity of proteases and their role in various diseases. Overall, MSB has significant potential for use in scientific research and can help in the development of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of MSB involves the reaction of 1-methylimidazole-4-carboxaldehyde with methylsulfonyl acetic acid to produce the intermediate compound. The intermediate compound is then reacted with sodium cyanoborohydride to produce MSB. The synthesis of MSB is a complex process that requires a high level of expertise and specialized equipment.
Scientific Research Applications
MSB has been used in various scientific research studies due to its unique properties. It is commonly used as a protease inhibitor and has been found to be effective in inhibiting the activity of various proteases. MSB has also been used as a drug discovery tool to identify potential drug targets. It has been found to be effective in identifying new drug targets for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
(2S)-3-methyl-2-[(1-methylimidazol-4-yl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-6(2)8(9(13)14)11-17(15,16)7-4-12(3)5-10-7/h4-6,8,11H,1-3H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPXSUVJDVFSW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CN(C=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CN(C=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[(1-methylimidazol-4-yl)sulfonylamino]butanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.